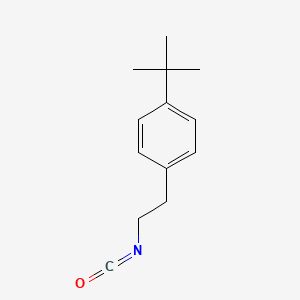

1-Tert-butyl-4-(2-isocyanatoethyl)benzene

Description

1-Tert-butyl-4-(2-isocyanatoethyl)benzene is an aromatic compound featuring a tert-butyl group and an isocyanatoethyl substituent on a benzene ring. The tert-butyl group provides steric bulk and electron-donating effects, while the isocyanato (-NCO) group is highly reactive, enabling its use in urea formation, polymer crosslinking, and medicinal chemistry. This compound is synthesized via alkylation or nucleophilic substitution reactions, as seen in the preparation of urea analogs for neurotropic alphavirus inhibitors . Its structural versatility makes it valuable in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-tert-butyl-4-(2-isocyanatoethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-13(2,3)12-6-4-11(5-7-12)8-9-14-10-15/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVOLNYMSATEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCN=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 1-Tert-butyl-4-(2-isocyanatoethyl)benzene typically involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-(2-isocyanatoethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form urea derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products:

Oxidation: Oxidized derivatives of the benzene ring.

Reduction: Amines and related compounds.

Substitution: Urea derivatives and other substituted products.

Scientific Research Applications

1-Tert-butyl-4-(2-isocyanatoethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-(2-isocyanatoethyl)benzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-tert-butyl-4-(2-isocyanatoethyl)benzene with structurally related compounds, emphasizing functional groups, reactivity, and applications:

Key Findings:

Reactivity Differences: The isocyanatoethyl group in the target compound enables rapid urea formation with amines, as demonstrated in antiviral inhibitor synthesis . In contrast, chloromethyl analogs (e.g., 1-tert-butyl-4-(chloromethyl)benzene) undergo slower nucleophilic substitution but are preferred for alkylation in pesticide synthesis . Isocyanomethyl derivatives (e.g., 1-tert-butyl-4-(isocyanomethyl)benzene) exhibit similar reactivity but require harsher conditions (e.g., AgCN/KCN) for synthesis .

Steric and Electronic Effects: The tert-butyl group in the target compound reduces electrophilicity at the benzene ring compared to non-substituted analogs (e.g., 1-chloro-4-(2-isocyanatoethyl)benzene), slowing electrophilic aromatic substitution but enhancing thermal stability .

Industrial Applications :

- Chloromethyl derivatives dominate agrochemical synthesis due to cost-effectiveness and scalability , while isocyanatoethyl compounds are niche intermediates in high-value pharmaceuticals .

Synthetic Routes: this compound is synthesized via alkylation of chloromethyl precursors followed by isocyanate introduction . In contrast, isocyanomethyl analogs require cyanide-based reagents .

Research Implications

The tert-butyl group’s steric bulk and electron-donating nature significantly modulate the reactivity of benzene derivatives. While isocyanatoethyl-substituted compounds are ideal for targeted drug design, chloromethyl analogs remain industrially dominant due to lower synthetic complexity. Future research should explore hybrid structures (e.g., tert-butyl-isocyanato-chloromethyl benzene) to balance reactivity and cost.

Biological Activity

1-Tert-butyl-4-(2-isocyanatoethyl)benzene is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and possible therapeutic uses, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a benzene ring, with an isocyanatoethyl substituent. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Isocyanates are known to react with nucleophiles in biological systems, leading to modifications of proteins and potentially influencing cellular pathways. This reactivity can result in both beneficial and detrimental effects depending on the context of exposure.

Cytotoxic Activity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study evaluating different isocyanate compounds found that certain derivatives exhibited significant cytotoxicity against human lung cancer cells (NCI-H460). The IC50 values for related compounds have been documented, indicating a potential for therapeutic application:

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD |

| Compound 1a | 33.37 |

| Compound 1b | 32.06 |

| Cisplatin | 1.27 |

The specific IC50 for this compound remains to be elucidated through further experimental studies.

Antimicrobial Properties

In addition to cytotoxicity, the compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit both bactericidal and fungicidal activities, making it a candidate for further exploration in the development of antimicrobial agents.

Case Studies

Several case studies have highlighted the biological activity of isocyanate compounds:

- Cytotoxicity Study : A comparative analysis was conducted on various isocyanates, revealing that modifications in the chemical structure significantly impacted their cytotoxic effects on cancer cell lines.

- Antimicrobial Efficacy : Research indicated that derivatives of isocyanates possess varying degrees of effectiveness against pathogenic bacteria and fungi, suggesting potential applications in treating infections.

- Mechanistic Insights : Studies utilizing mass spectrometry and NMR spectroscopy have elucidated how isocyanates interact with cellular proteins, leading to alterations in cell signaling pathways associated with apoptosis and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.